Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
Description
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic β-amino acid derivative with a norbornane (bicyclo[2.2.1]heptane) scaffold. This compound features a rigid bicyclic structure, which confers unique conformational stability, making it valuable in medicinal chemistry and asymmetric synthesis. The stereochemistry (2R,3R) is critical for its interactions in biological systems, such as enzyme inhibition or receptor binding . Its methyl ester form enhances solubility and bioavailability compared to the free carboxylic acid derivative .
Key Properties (where available):
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3/t5?,6?,7-,8-/m1/s1 |
InChI Key |
QIDKPXAOMOVSBB-DWYQZRHDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CCC1C2)N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Example: (2R,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (±)-8
- Structure : Larger bicyclo[2.2.2]octane ring.
- Physical Properties :
- Melting Point: 223–230°C (dec.)
- Optical Rotation: [α]D²⁰ = ±46.5° (c = 0.3, H₂O)
- Key Differences: Increased ring size reduces steric strain but alters binding pocket compatibility. Higher melting points suggest stronger intermolecular forces compared to norbornane derivatives .
Unsaturated Bicyclo[2.2.1]heptene Derivatives
Example: (1R,3R,4S)-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure : Contains a double bond (hept-5-ene) in the bicyclic system.
- Molecular Weight : 181.24 g/mol
- Key Differences :
- Unsaturation introduces planarity, affecting conformational flexibility.
- Lower thermal stability compared to saturated analogs.
tert-Butyl-Protected Analogs
Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Structure : tert-Butyloxycarbonyl (Boc) protection on the amine.
- Applications : Used in peptide synthesis for temporary amine protection.
- Key Differences :
Comparative Data Table
Research Findings and Discussion
Structural Impact on Physicochemical Properties
- Ring Size : Bicyclo[2.2.1]heptane derivatives exhibit greater steric hindrance than bicyclo[2.2.2]octane analogs, influencing solubility and crystallization behavior .
- Stereochemistry : The (2R,3R) configuration in the target compound is enantiomerically distinct from (2R,3S)-configured octane derivatives, leading to divergent biological activities .
- Functional Groups: Methyl esters improve cell permeability compared to free acids, as seen in the discontinued hydrochloride salt form (C₉H₁₆ClNO₂) .
Pharmacological Relevance
- Bicyclo[2.2.1]heptane scaffolds are explored as rigid analogs of natural amino acids (e.g., cispentacin) for antimicrobial agents .
- The tert-butyl-protected derivatives are critical intermediates in protease inhibitor development .
Biological Activity
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly in the realm of amino acid metabolism. Its unique structure, characterized by a bicyclo[2.2.1]heptane framework and specific stereochemistry, plays a crucial role in its interactions with various biological systems.
- Chemical Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- CAS Number : 1259366-27-2
- Predicted Boiling Point : 235.4 ± 40.0 °C
- Density : 1.163 ± 0.06 g/cm³
- pKa : 9.56 ± 0.40
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in amino acid metabolism, specifically aminotransferases. These interactions can significantly alter enzyme activity and metabolic processes within cells, influencing important cellular functions such as growth and apoptosis.
Key Findings:
- Aminotransferase Interaction : Studies indicate that this compound modulates the activity of aminotransferases, thereby affecting amino acid metabolism and potentially influencing neurotransmitter synthesis and degradation pathways.
- Gene Expression Modulation : It has been shown to alter gene expression related to cell cycle regulation and apoptosis, suggesting its potential role in cancer therapeutics and regenerative medicine.
- Cellular Signaling Pathways : The compound impacts signaling pathways that regulate cellular functions, further emphasizing its therapeutic potential.
Comparative Biological Activity
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Similarity | Biological Activity |
|---|---|---|---|
| Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | Bicyclic structure with an amino group | 0.97 | Modulates similar metabolic pathways |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Octane derivative with similar functionalities | 0.97 | Potentially similar effects on aminotransferases |
| Methyl 3-aminoadamantane-1-carboxylate | Adamantane structure with an amino group | 0.97 | Varies in biological activity |
| Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate | Nonane derivative with amino functionality | 0.95 | Different metabolic impacts |
Therapeutic Applications
Recent research has explored the potential therapeutic applications of this compound in various diseases:
-
Cancer Treatment : Due to its ability to influence apoptosis and cell cycle regulation, this compound is being investigated for its potential use in targeted cancer therapies.
- A study demonstrated that treatment with this compound led to reduced proliferation of certain cancer cell lines through modulation of key signaling pathways associated with cell survival and death.
-
Neurological Disorders : Given its role in amino acid metabolism, there is interest in its application for neurological conditions where neurotransmitter balance is disrupted.
- Experimental models showed that administration of this compound influenced neurotransmitter levels, suggesting a possible therapeutic role in conditions like depression or anxiety.
Q & A
What are the standard synthetic routes for Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes emphasizing stereochemical control:
Bicyclic Framework Construction : Use of Diels-Alder reactions or ring-closing metathesis to form the bicyclo[2.2.1]heptane core.
Amino Group Introduction : Catalytic hydrogenation or reductive amination under controlled pH (e.g., using Pd/C or PtO₂) .
Esterification : Methylation of the carboxylic acid group via Fischer esterification or using diazomethane .
Protection/Deprotection : Boc (tert-butoxycarbonyl) or other protective groups to prevent side reactions during functionalization .
Key Considerations : Reaction temperature (often 0–25°C) and solvent polarity (e.g., THF, DCM) are critical for yield and stereochemical fidelity .
How is stereochemical integrity maintained during synthesis?
Level: Intermediate
Methodological Answer:
Stereochemical control relies on:
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation catalysts) .
- Epimerization Control : Adjusting pH (e.g., basic conditions for lactam formation) to minimize racemization .
- Spectroscopic Monitoring : Real-time NMR or chiral HPLC to track stereochemical purity during intermediates .
Example : In the lactamization step, maintaining pH >10 with NaHCO₃ ensures selective intramolecular cyclization without epimerization .
What analytical techniques confirm the compound’s structural and stereochemical purity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bicyclic framework and substituent positions. NOESY experiments confirm spatial proximity of protons in the rigid bicyclic system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .
- X-ray Crystallography : Absolute configuration determination for crystalline derivatives .
- Chiral HPLC : Quantifies enantiomeric excess (e.g., using a Chiralpak AD-H column) .
What strategies resolve conflicting bioactivity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Purity Issues : Trace solvents or byproducts (e.g., deprotected amines) can skew assays. Validate purity via HPLC (>98%) and elemental analysis .
- Stereochemical Variance : Ensure configuration consistency using chiral HPLC or optical rotation comparisons .
- Assay Conditions : Buffer composition (e.g., ionic strength) and cell line variability (e.g., HEK293 vs. CHO) may affect IC₅₀ values. Standardize protocols across labs .
Case Study : A 2024 study attributed inconsistent kinase inhibition results to residual DMSO in stock solutions, emphasizing solvent evaporation before assays .
How does the bicyclic framework influence pharmacokinetic properties?
Level: Advanced
Methodological Answer:
The bicyclo[2.2.1]heptane core confers:
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to steric hindrance .
- Membrane Permeability : LogP ~1.5 (calculated) balances hydrophobicity for blood-brain barrier penetration .
- Target Binding Rigidity : Preorganized conformation enhances affinity for enzymes (e.g., proteases) by reducing entropic penalty .
Research Insight : Molecular dynamics simulations show the bicyclic system restricts rotation, improving binding to the S1 pocket of trypsin-like proteases .
What are the challenges in scaling up synthesis for in vivo studies?
Level: Intermediate
Methodological Answer:
Key challenges include:
- Low Yields in Cyclization Steps : Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and solvent (e.g., DMF/water mixtures) .
- Purification Complexity : Use flash chromatography (silica gel) or recrystallization (ethanol/water) for intermediates .
- Cost of Chiral Reagents : Replace expensive catalysts (e.g., Jacobsen’s catalyst) with enzymatic resolution (e.g., lipases) for large-scale production .
What in vitro assays are most relevant for evaluating biological activity?
Level: Intermediate
Methodological Answer:
- Enzyme Inhibition : Fluorescent substrate assays (e.g., fluorogenic peptide cleavage for proteases) .
- Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK293 cells .
- Cytotoxicity : MTT assays to rule off-target effects (IC₅₀ >100 µM generally acceptable) .
Protocol Note : Pre-incubate compounds in serum-free media to avoid protein-binding artifacts .
How is computational modeling used to predict interactions with biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., thrombin) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) on bioactivity .
Validation : Cross-check docking poses with crystallographic data (e.g., PDB ID 1TOM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
